molecular formula C13H22N2O5 B113035 (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid CAS No. 79839-29-5

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid

Cat. No.: B113035
CAS No.: 79839-29-5
M. Wt: 286.32 g/mol
InChI Key: JABSORAZQPYNMZ-VIFPVBQESA-N
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Description

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Peptide Synthesis: The Boc group is commonly used to protect amine groups during peptide synthesis.

    Biological Studies: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Amino-2-oxoazepan-1-yl)acetic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxohexan-1-yl)acetic acid: Similar structure but with a different ring size.

Uniqueness

The presence of the Boc protecting group in (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid makes it unique compared to its analogs. This group provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABSORAZQPYNMZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373194
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79839-29-5
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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